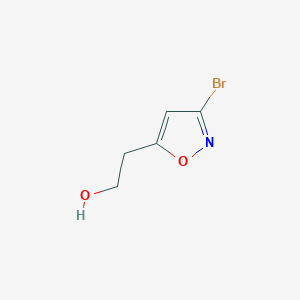
2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
Overview
Description
“2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 190.12 g/mol .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” isInChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) . The Canonical SMILES is C1=CC(=CN=C1)NC(=O)C(F)(F)F . Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” include a molecular weight of 190.12 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 .Scientific Research Applications
Chemical Properties
This compound, with the CAS Number: 1883537-49-2, has a molecular weight of 253.11 . It is a yellow liquid at room temperature . The IUPAC name is 2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide .
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem .
Use in Radiobiology
Fluoropyridines, including 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, are of interest in radiobiology . They can be used to create F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many compounds with fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Antiproliferative VEGFR-2-Inhibitory Activities
Some pyridine derivatives, including 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, have shown promising antiproliferative VEGFR-2-inhibitory activities .
Anti-fibrotic Activity
Certain compounds related to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide have demonstrated anti-fibrotic activity .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWJNVUCYDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345530 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14815-19-1 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)





![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)




